molecular formula C7H6ClF2N3O B8162329 6-Chloro-pyrazine-2-carboxylic acid (2,2-difluoro-ethyl)-amide

6-Chloro-pyrazine-2-carboxylic acid (2,2-difluoro-ethyl)-amide

Cat. No.: B8162329
M. Wt: 221.59 g/mol
InChI Key: DBPSSCWPMVFVAA-UHFFFAOYSA-N
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Description

6-Chloro-pyrazine-2-carboxylic acid (2,2-difluoro-ethyl)-amide is a chemical compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a chloro group at the 6th position of the pyrazine ring, a carboxylic acid group at the 2nd position, and a (2,2-difluoro-ethyl)-amide substituent. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-pyrazine-2-carboxylic acid (2,2-difluoro-ethyl)-amide typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloro-pyrazine-2-carboxylic acid.

    Amidation Reaction: The carboxylic acid group is converted to the (2,2-difluoro-ethyl)-amide group through an amidation reaction. This can be achieved by reacting the carboxylic acid with 2,2-difluoroethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Automation and process control systems are employed to monitor and regulate the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-pyrazine-2-carboxylic acid (2,2-difluoro-ethyl)-amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrazine derivatives.

Scientific Research Applications

6-Chloro-pyrazine-2-carboxylic acid (2,2-difluoro-ethyl)-amide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-pyrazine-2-carboxylic acid (2,2-difluoro-ethyl)-amide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-pyrazine-2-carboxylic acid cyclopropylamide
  • 6-Chloro-N-propylpyrazine-2-carboxamide

Comparison

Compared to similar compounds, 6-Chloro-pyrazine-2-carboxylic acid (2,2-difluoro-ethyl)-amide is unique due to the presence of the (2,2-difluoro-ethyl)-amide group. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

6-chloro-N-(2,2-difluoroethyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2N3O/c8-5-2-11-1-4(13-5)7(14)12-3-6(9)10/h1-2,6H,3H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPSSCWPMVFVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)C(=O)NCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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